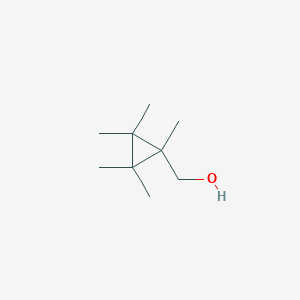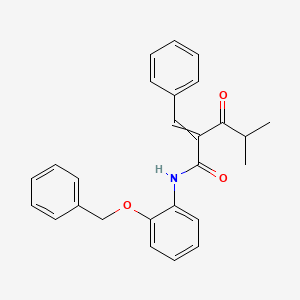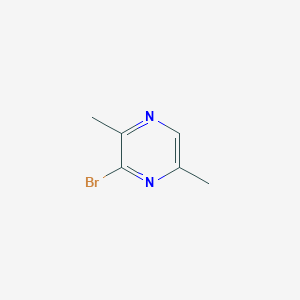
(1,2,2,3,3-Pentamethylcyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,2,3,3-Pentamethylcyclopropyl)methanol is an organic compound belonging to the class of alcohols. It features a cyclopropyl ring substituted with five methyl groups and a methanol group. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2,3,3-Pentamethylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a catalyst to form the cyclopropane ring. Subsequent methylation and hydroxylation steps yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: (1,2,2,3,3-Pentamethylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) for halogenation.
Major Products:
Oxidation: Formation of (1,2,2,3,3-Pentamethylcyclopropyl)aldehyde or (1,2,2,3,3-Pentamethylcyclopropyl)carboxylic acid.
Reduction: Formation of (1,2,2,3,3-Pentamethylcyclopropyl)methane.
Substitution: Formation of (1,2,2,3,3-Pentamethylcyclopropyl)halides.
Aplicaciones Científicas De Investigación
(1,2,2,3,3-Pentamethylcyclopropyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopropyl ring chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1,2,2,3,3-Pentamethylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl ring’s strain and steric effects also play a role in its chemical behavior.
Comparación Con Compuestos Similares
Cyclopropylmethanol: Lacks the extensive methyl substitution, resulting in different reactivity and properties.
(1,1,2,2-Tetramethylcyclopropyl)methanol: Similar but with one less methyl group, affecting its steric and electronic properties.
(1,2,2,3,3-Pentamethylcyclopropyl)ethanol: Similar structure but with an ethyl group instead of a methanol group, influencing its solubility and reactivity.
Uniqueness: (1,2,2,3,3-Pentamethylcyclopropyl)methanol’s unique structure, with five methyl groups on the cyclopropyl ring, imparts distinct steric and electronic properties
Propiedades
IUPAC Name |
(1,2,2,3,3-pentamethylcyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)8(3,4)9(7,5)6-10/h10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFXDKTUHPIGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)CO)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)

![Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13895156.png)



![[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid](/img/structure/B13895193.png)
![(1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13895201.png)


![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B13895223.png)

